molecular formula C14H11ClN4O2S4 B2401906 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide CAS No. 681224-92-0

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide

Cat. No.: B2401906
CAS No.: 681224-92-0
M. Wt: 430.96
InChI Key: DDJDLQSJPZDJSM-UHFFFAOYSA-N
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Description

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide is a synthetic organic compound featuring a complex molecular structure designed for advanced chemical and pharmaceutical research. This acetamide derivative is built around a central 2-aminothiazole ring, which is a well-known privileged structure in medicinal chemistry due to its prevalence in biologically active molecules. The structure is further elaborated with a 5-chlorothiophene moiety and a second thiazole ring connected via a sulfide linkage, suggesting potential for multi-target interactions . Compounds within this class of thiazole and thiophene hybrids are frequently investigated for their potential as kinase inhibitors, antimicrobial agents, and in broader drug discovery efforts for various disease targets . The presence of chlorinated thiophene and multiple heterocycles makes this molecule a valuable intermediate or tool compound for researchers in medicinal chemistry, particularly for structure-activity relationship (SAR) studies, library synthesis, and high-throughput screening campaigns. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this product with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

2-[2-[[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2S4/c15-10-2-1-9(25-10)8-5-24-14(17-8)19-12(21)7-22-6-11(20)18-13-16-3-4-23-13/h1-5H,6-7H2,(H,16,18,20)(H,17,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJDLQSJPZDJSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C12H10ClN3OS
CAS Number : 123971-45-9
Molecular Weight : 273.73 g/mol

The compound features a thiophene ring, a thiazole moiety, and a cyanobenzamide group, which are known to contribute to various biological activities.

This compound primarily acts as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. This inhibition can lead to significant anti-inflammatory effects, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Target Enzymes and Pathways

Research indicates that the compound selectively inhibits COX enzymes while exhibiting less potency against COX-1. The selectivity index (SI) indicates that compounds derived from this structure have promising anti-inflammatory properties with IC50 values lower than those of standard anti-inflammatory drugs like aspirin .

Biological Activity Overview

The biological activities associated with this compound include:

In Vitro Studies

In vitro assays have demonstrated that compounds similar to N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-yamino)ethyl)thio)acetamide exhibit significant inhibition of COX enzymes. For instance, derivatives with structural similarities showed IC50 values ranging from 15.32 μM for COX-1 to lower values for COX-2, indicating enhanced selectivity for the latter .

In Vivo Studies

Animal model studies have further validated the anti-inflammatory effects of these compounds. Doses ranging from 5 to 20 mg/kg body weight resulted in notable reductions in inflammation markers, suggesting effective therapeutic potential .

Comparative Analysis with Similar Compounds

Compound NameCOX Inhibition IC50 (μM)Selectivity Index
Aspirin15.32Reference
Compound A12.001.28
Compound B8.001.91

This table illustrates the potency of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yil)-based compounds compared to standard treatments, highlighting their potential as more selective anti-inflammatory agents.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiazole structures exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism typically involves the inhibition of bacterial lipid biosynthesis, crucial for maintaining cell membrane integrity.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismActivity TypeReference
Thiazole Derivative 1Staphylococcus aureusInhibition of growth
Thiazole Derivative 2Escherichia coliInhibition of growth
Thiazole Derivative 3Candida albicansAntifungal activity

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively explored. For instance, derivatives similar to N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide have shown efficacy against various cancer cell lines, including MCF7 (breast cancer). The Sulforhodamine B (SRB) assay results indicate promising cytotoxicity, suggesting that modifications in the thiazole structure can enhance anticancer activity.

Table 2: Anticancer Activity Against MCF7 Cell Line

CompoundCell LineIC50 Value (µM)Reference
Thiazole Derivative AMCF715.0
Thiazole Derivative BMCF710.5

Antimicrobial Resistance

A study highlighted the effectiveness of thiazole derivatives in overcoming drug resistance in various pathogens, showcasing their potential as alternative therapeutic agents. The research indicated that certain modifications in the thiazole structure significantly enhanced their antimicrobial efficacy against resistant strains.

Inflammation Reduction

Compounds derived from thiazoles have also been evaluated for their anti-inflammatory properties. Some studies reported significant inhibition of cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes, indicating their potential use in treating inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide?

Methodological Answer:

  • Core Synthesis :
    • Step 1 : React 2-amino-4-(5-chlorothiophen-2-yl)thiazole with chloroacetyl chloride in dioxane/triethylamine to form the chloroacetamide intermediate .
    • Step 2 : Introduce the thioether moiety by reacting with 2-mercapto-N-(thiazol-2-yl)acetamide under alkaline conditions (e.g., K₂CO₃ in acetone) .
  • Key Conditions :
    • Use anhydrous solvents and inert atmospheres to avoid hydrolysis .
    • Monitor progress via TLC (silica gel, ethyl acetate/hexane) .

Q. How is the compound characterized to confirm its molecular structure?

Methodological Answer:

  • Spectroscopic Techniques :
    • IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and thioether C-S bonds (~600–700 cm⁻¹) .
    • ¹H/¹³C NMR : Identify protons on thiophene (δ 6.8–7.2 ppm) and thiazole (δ 7.3–8.0 ppm) rings, and acetamide carbonyl carbons (δ ~170 ppm) .
    • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What purification methods are effective for isolating this compound?

Methodological Answer:

  • Recrystallization : Use ethanol or ethanol-DMF mixtures for high-purity crystals .
  • Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) .
  • Yield Optimization : Reflux in glacial acetic acid improves crystallinity for derivatives with polar substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Methodological Answer:

  • Catalyst Selection :
    • Triethylamine enhances nucleophilic substitution in dioxane, reducing side-product formation .
    • Anhydrous AlCl₃ facilitates cyclization in thiazole synthesis .
  • Solvent Effects :
    • Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
    • Reflux in acetone minimizes byproducts during thioether formation .
  • Temperature Control :
    • Maintain 20–25°C during chloroacetyl chloride addition to prevent exothermic side reactions .

Q. What strategies are used to evaluate structure-activity relationships (SAR) for biological activity?

Methodological Answer:

  • Substituent Variation :
    • Replace the 5-chlorothiophene group with bromophenyl or methylpyrazole to assess cytotoxicity .
    • Modify the thiazol-2-ylamino group to triazole or oxadiazole for enhanced binding .
  • Biological Assays :
    • In Vitro Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
    • Molecular Docking : Simulate interactions with COX-2 or EGFR kinases to prioritize analogs .

Q. How can conflicting data on reaction pathways be resolved?

Methodological Answer:

  • Case Study :
    • Contradiction : Glacial acetic acid (HOAc) is used in some protocols , while others prefer anhydrous acetone .
    • Resolution :
  • HOAc stabilizes protonation-sensitive intermediates but may hydrolyze chloroacetamides.
  • Anhydrous acetone is preferable for moisture-sensitive steps (e.g., thioether coupling) .
  • Analytical Validation :
    • Compare LC-MS profiles of products from both methods to identify hydrolyzed byproducts .

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